molecular formula C14H15ClFNO B2936159 1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride CAS No. 2309466-26-8

1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride

Cat. No. B2936159
CAS RN: 2309466-26-8
M. Wt: 267.73
InChI Key: YDCGCMSLVXBAGB-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride” seems to be a complex organic compound. It likely contains a fluorophenyl group, a phenoxy group, and an ethanamine group . Fluorophenyl compounds are widely used in the industrial production of several drugs .


Synthesis Analysis

The synthesis of similar fluorinated compounds often involves multi-step reactions. For example, the synthesis of a fluorinated pyrazole was performed via a two-step reaction involving a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar fluorinated compounds can be determined using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, HRMS . Single-crystal X-ray diffraction technique is also used to elucidate the molecular structure .


Chemical Reactions Analysis

The chemical reactions of similar fluorinated compounds can be analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar fluorinated compounds can be analyzed using various techniques. For example, the molecular geometry, vibrational frequencies (FT-IR) of a similar compound were calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .

Mechanism of Action

While the specific mechanism of action for “1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride” is not available, similar compounds have been studied for their binding affinity to various receptors. For example, a synthesized fluorinated pyrazole showed close binding affinity to the human estrogen alpha receptor (ERα) .

Safety and Hazards

Fluorinated compounds can have various safety and hazard profiles. For example, some fluorinated compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause skin and eye irritation .

Future Directions

Fluorinated compounds, including fluorophenyl compounds, are of significant interest in medicinal chemistry due to their potential therapeutic applications. Future research may focus on the synthesis of new fluorinated compounds and the exploration of their biological activities .

properties

IUPAC Name

1-(4-fluorophenyl)-2-phenoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13;/h1-9,14H,10,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCGCMSLVXBAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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